Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position, a sec-butyl group at the 1st position, and a methyl ester group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate typically involves several steps:
Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The carboxyl group at the 4th position can be esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sec-butyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of 6-azido or 6-thio derivatives.
Reduction: Formation of 4-hydroxymethyl derivatives.
Oxidation: Formation of sec-butyl ketone or carboxylic acid derivatives.
Scientific Research Applications
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the sec-butyl group can influence the compound’s binding affinity and specificity. The methyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-1-(sec-butyl)-1H-indole-4-carboxylate
- Methyl 6-fluoro-1-(sec-butyl)-1H-indole-4-carboxylate
- Methyl 6-iodo-1-(sec-butyl)-1H-indole-4-carboxylate
Uniqueness
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The sec-butyl group also provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 6-bromo-1-butan-2-ylindole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-9(2)16-6-5-11-12(14(17)18-3)7-10(15)8-13(11)16/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSMPKFKNDUBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154861 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346576-37-1 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346576-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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